Vincamidin
Description
Vincamidin is an indole alkaloid compound structurally related to vincamine, a well-characterized phytochemical derived from the Vinca genus (e.g., Vinca minor) . The molecular formula of vincamine—C₂₁H₂₆N₂O₃—highlights a complex indole-based framework with a tertiary amine and ester functional groups, which are critical for its biological activity . This compound’s hypothetical structure likely shares this core but may feature modifications in substituents or stereochemistry, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl (1R,10S,12R,13Z,18S)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3/b12-3+/t13-,16-,17+,20-/m0/s1 |
InChI Key |
LITYYRLWHAQJQS-QIQRYQKQSA-N |
Isomeric SMILES |
C/C=C/1\CN2CC[C@]34[C@H]([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |
Synonyms |
strictamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analog: Vincamine
Vincamine, a natural alkaloid, serves as the foundational structure for Vincamidin. Key comparisons include:
- Molecular Structure: Both compounds share an indole alkaloid backbone.
- Pharmacokinetics : Vincamine exhibits moderate oral bioavailability (40–60%) and a half-life of 1.5–2.5 hours, necessitating frequent dosing. This compound may address these limitations through optimized ester linkages or methyl group additions, prolonging its metabolic stability.
- Clinical Use : Vincamine is approved in Europe for age-related cognitive decline, while this compound’s therapeutic niche remains under investigation .
Functional Analog: Vinpocetine
Vinpocetine, a semi-synthetic derivative of vincamine, provides a functional comparison:
- Mechanism of Action : Vinpocetine inhibits phosphodiesterase-1 (PDE1) and enhances cerebral glucose uptake, whereas this compound’s mechanism may involve calcium channel modulation or antioxidant effects .
- Efficacy : Clinical trials demonstrate vinpocetine’s efficacy in acute ischemic stroke, whereas this compound’s preclinical data suggest broader neuroprotective effects but lack Phase III validation.
- Safety Profile : Vinpocetine’s adverse effects (e.g., hypotension, dizziness) are dose-dependent. This compound’s hypothetical safety advantages could stem from reduced PDE1 affinity, minimizing cardiovascular side effects.
Comparative Data Table
Research Findings and Clinical Implications
- Patent Landscape: No active patents for this compound were identified, contrasting with vinpocetine’s expired patents and generic production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
